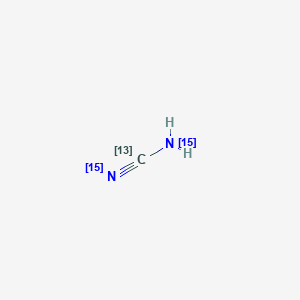![molecular formula C7H6N2O2S2 B3332152 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide CAS No. 87343-84-8](/img/structure/B3332152.png)
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Overview
Description
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a benzene ring fused to a thiadiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases like hypertension and diabetes due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide can be compared with other similar compounds such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound lacks the thione group but shares the thiadiazine ring structure. It is known for its antihypertensive and diuretic properties.
2H-1,2,4-Thiadiazine-3(4H)-thione: This compound has a similar thiadiazine ring but without the benzene fusion. It is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the thione and dioxide functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c10-13(11)6-4-2-1-3-5(6)8-7(12)9-13/h1-4H,(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOTROMJCAUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)NS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)





![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)




![ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3332169.png)
